2-Amino-5-chloro-3-iodobenzonitrile
Overview
Description
2-Amino-5-chloro-3-iodobenzonitrile is a chemical compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-5-chloro-3-iodobenzonitrile is 1S/C7H4ClIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Amino-5-chloro-3-iodobenzonitrile is a solid substance at ambient temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched resources.Scientific Research Applications
Chemical Synthesis
“2-Amino-5-chloro-3-iodobenzonitrile” is used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of various other compounds. Its unique structure, having both an amino and a nitrile group, makes it a versatile compound in synthesis .
Material Science
This compound also finds its application in the field of material science . The presence of different functional groups and halogens can contribute to the formation of materials with unique properties .
Chromatography
In the field of chromatography, “2-Amino-5-chloro-3-iodobenzonitrile” can be used as a standard or a test compound . Its unique structure and properties can make it useful in the development and testing of new chromatographic methods .
Analytical Research
“2-Amino-5-chloro-3-iodobenzonitrile” can be used in analytical research . Its unique spectral properties can make it a useful compound in the development of new analytical methods .
Proteomics Research
According to Santa Cruz Biotechnology, this compound is a biochemical used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Pharmaceutical Research
While specific applications in pharmaceutical research are not mentioned in the sources, the compound’s unique structure suggests potential uses. For instance, it could serve as a building block in the synthesis of pharmaceuticals .
Safety and Hazards
The compound is labeled with the GHS pictograms GHS06 and GHS07, indicating that it can cause serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and avoiding breathing dust/fume/gas/mist/vapors/spray (P260) .
properties
IUPAC Name |
2-amino-5-chloro-3-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZRUCKIIXISQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-iodobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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